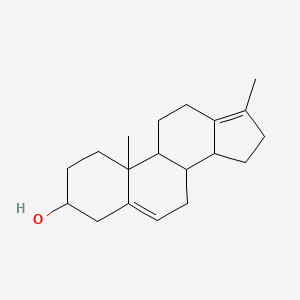
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is a synthetic steroidal compound. It is known for its unique structure, which includes a methyl group at the 17th position and a double bond between the 5th and 13th carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol typically involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Hydrogenation: Reduction of the precursor to introduce the necessary hydrogen atoms.
Alkylation: Introduction of the methyl group at the 17th position.
Dehydrogenation: Formation of the double bond between the 5th and 13th carbon atoms.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using catalysts like palladium or platinum to facilitate hydrogenation.
Controlled Alkylation: Employing specific alkylating agents under controlled temperature and pressure.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium or platinum catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated steroids.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Medicinal Chemistry: Investigated for its potential as a therapeutic agent in hormone replacement therapy and treatment of certain endocrine disorders.
Biology: Used in research to understand steroid hormone action and metabolism.
作用機序
The compound exerts its effects by interacting with steroid hormone receptors in the body. It binds to these receptors, modulating the expression of specific genes and influencing various physiological processes. The molecular targets include androgen and estrogen receptors, and the pathways involved are related to hormone signaling and regulation .
類似化合物との比較
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol
Comparison:
- 17-Methyl-18-norandrosta-5,13(17)-dien-3beta-ol is unique due to the specific positioning of the double bond and the methyl group, which can influence its biological activity and receptor binding affinity.
- 17-Methyl-19-norandrosta-4,13-dien-3beta-ol has a different double bond position, which may alter its chemical reactivity and biological effects.
- 17-Methyl-18-norandrosta-5,14-dien-3beta-ol has a different double bond position, potentially affecting its stability and interaction with biological targets .
特性
分子式 |
C19H28O |
|---|---|
分子量 |
272.4 g/mol |
IUPAC名 |
10,17-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C19H28O/c1-12-3-5-16-15(12)7-8-18-17(16)6-4-13-11-14(20)9-10-19(13,18)2/h4,14,16-18,20H,3,5-11H2,1-2H3 |
InChIキー |
LKAHABNYAXCQQI-UHFFFAOYSA-N |
正規SMILES |
CC1=C2CCC3C(C2CC1)CC=C4C3(CCC(C4)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


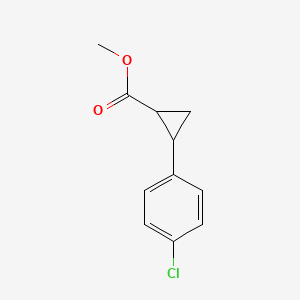
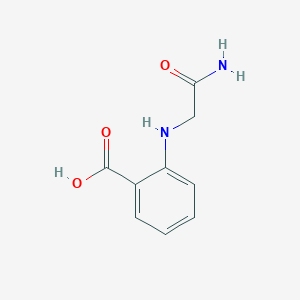
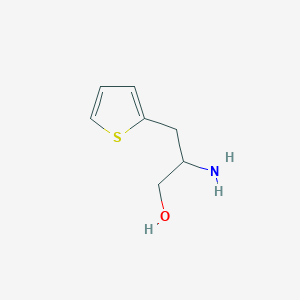
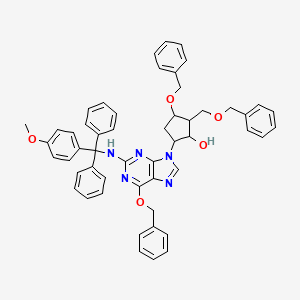
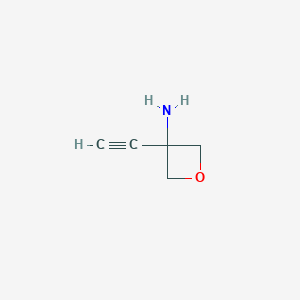
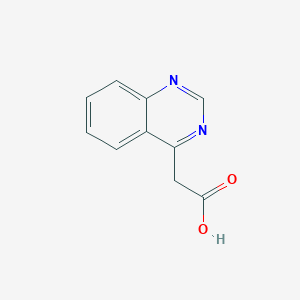
![1,5,7,11-Tetraoxaspiro[5.5]undecane](/img/structure/B12284634.png)
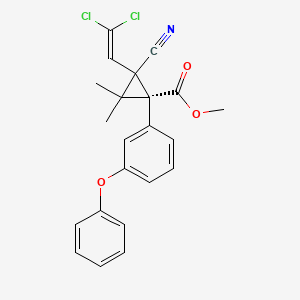
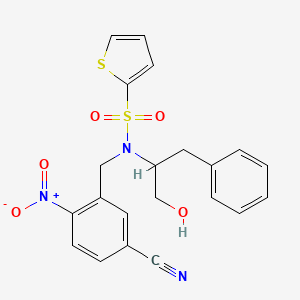
![6-Vinylimidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B12284642.png)
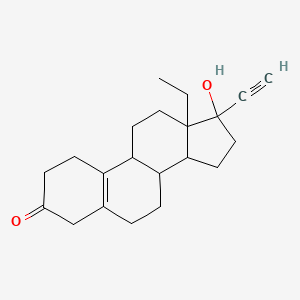

![decahydro-1,1,7-trimethylspiro[4H-cycloprop[e]azulene-4,2'-oxirane]](/img/structure/B12284655.png)
![1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester](/img/structure/B12284671.png)
